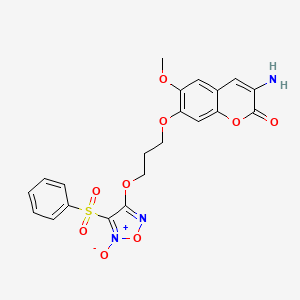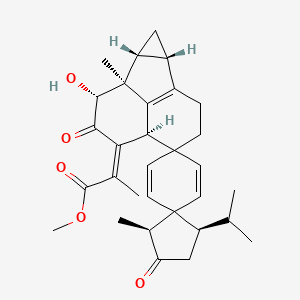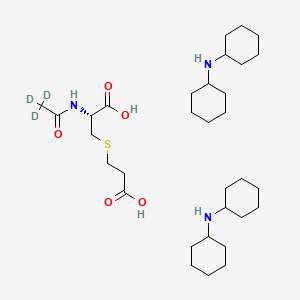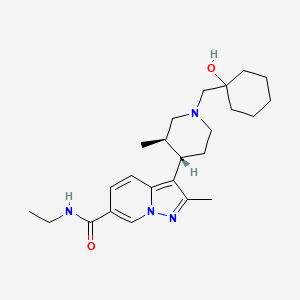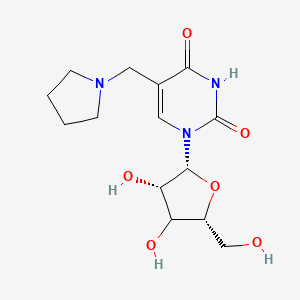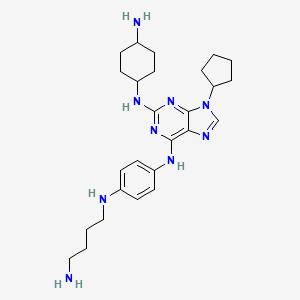
Pdgfr|A/flt3-itd-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pdgfr|A/flt3-itd-IN-3 is a potent inhibitor of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. This compound has shown significant potential in the research of acute myeloid leukemia and chronic eosinophilic leukemia due to its ability to inhibit these receptors effectively .
Méthodes De Préparation
The synthesis of Pdgfr|A/flt3-itd-IN-3 involves the preparation of 2,6,9-trisubstituted purine conjugates. The synthetic route includes the use of various reagents and conditions to achieve the desired compound.
Analyse Des Réactions Chimiques
Pdgfr|A/flt3-itd-IN-3 undergoes various chemical reactions, including inhibition of kinase activity. The compound is known to interact with specific receptors, leading to the inhibition of downstream signaling pathways. Common reagents used in these reactions include kinase inhibitors and other related compounds. The major products formed from these reactions are the inhibited forms of the target receptors .
Applications De Recherche Scientifique
Pdgfr|A/flt3-itd-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of kinase activity and the effects on downstream signaling pathways. In biology, it is used to investigate the role of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3 in various cellular processes. In medicine, the compound is being researched for its potential in treating acute myeloid leukemia and chronic eosinophilic leukemia. Additionally, it has applications in the study of chronic pain and other non-oncology indications .
Mécanisme D'action
The mechanism of action of Pdgfr|A/flt3-itd-IN-3 involves the inhibition of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. These receptors are involved in the regulation of cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound disrupts the downstream signaling pathways, leading to the suppression of cell growth and induction of apoptosis in cancer cells. The molecular targets include the receptors themselves and the associated signaling pathways such as PI3K, RAS, and STAT5 .
Comparaison Avec Des Composés Similaires
Pdgfr|A/flt3-itd-IN-3 is unique in its selective inhibition of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. Similar compounds include quizartinib, gilteritinib, and crenolanib, which also target FMS-like tyrosine kinase 3 but may have different selectivity profiles and additional targets. For example, quizartinib is known to inhibit mutant forms of FMS-like tyrosine kinase 3, platelet-derived growth factor receptor alpha, and KIT isoforms .
Propriétés
Formule moléculaire |
C26H39N9 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
6-N-[4-(4-aminobutylamino)phenyl]-2-N-(4-aminocyclohexyl)-9-cyclopentylpurine-2,6-diamine |
InChI |
InChI=1S/C26H39N9/c27-15-3-4-16-29-19-11-13-20(14-12-19)31-24-23-25(35(17-30-23)22-5-1-2-6-22)34-26(33-24)32-21-9-7-18(28)8-10-21/h11-14,17-18,21-22,29H,1-10,15-16,27-28H2,(H2,31,32,33,34) |
Clé InChI |
GSQNTGGWLBUZMI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)NCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



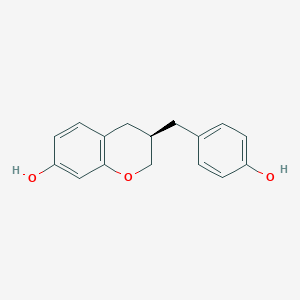
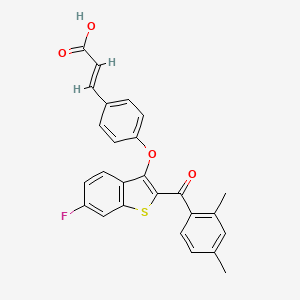


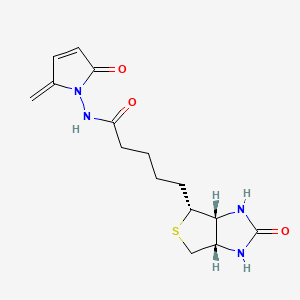
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
